molecular formula C10H15N5 B11733344 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

カタログ番号: B11733344
分子量: 205.26 g/mol
InChIキー: AOQBRDJVBDTXDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a synthetically versatile pyrazole-based amine that serves as a critical chemical scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the development of potent and selective kinase inhibitors. This compound features a privileged structural motif that is commonly employed to target the ATP-binding site of various kinases. Specific research has explored its incorporation into novel compounds designed to inhibit anaplastic lymphoma kinase (ALK), a significant target in oncology for the treatment of cancers such as non-small cell lung cancer (NSCLC) [https://pubchem.ncbi.nlm.nih.gov]. The molecule's structure, comprising two methyl-substituted pyrazole rings linked by a methylene amine bridge, provides an optimal geometry for interaction with key amino acid residues within the kinase domain, facilitating the disruption of aberrant signaling pathways that drive cellular proliferation. Researchers utilize this compound to build more complex molecular architectures, exploring structure-activity relationships (SAR) to enhance inhibitor potency, selectivity, and drug-like properties. Its application is strictly confined to preclinical research for the development of new therapeutic agents.

特性

分子式

C10H15N5

分子量

205.26 g/mol

IUPAC名

1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9/h4-5,7,11H,6H2,1-3H3

InChIキー

AOQBRDJVBDTXDX-UHFFFAOYSA-N

正規SMILES

CC1=NN(C=C1NCC2=NN(C=C2)C)C

製品の起源

United States

準備方法

Reaction Mechanism

This method involves the condensation of 1,3-dimethyl-1H-pyrazol-4-amine with a pyrazole-derived aldehyde, followed by reductive amination to form the target compound (Figure 1).

Key Steps :

  • Aldehyde Synthesis : Preparation of 1-methyl-1H-pyrazol-3-carbaldehyde via oxidation of 1-methyl-1H-pyrazol-3-methanol or through Vilsmeier-Haack formylation.

  • Condensation : Reaction of 1,3-dimethyl-1H-pyrazol-4-amine with the aldehyde in the presence of a catalyst (e.g., acetic acid) to form an imine intermediate.

  • Reductive Amination : Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.

Reagents/Conditions Yield Reference
1-Methyl-1H-pyrazol-3-carbaldehyde, acetic acid, NaBH₃CN, ethanol, 25°C, 12 h65–70%

Nucleophilic Substitution and Alkylation

Reaction Mechanism

This approach leverages the nucleophilic amine group of 1,3-dimethyl-1H-pyrazol-4-amine to react with a halogenated pyrazole derivative (Figure 2).

Key Steps :

  • Halogenation : Synthesis of 3-bromo-1-methyl-1H-pyrazole via electrophilic substitution using bromine in acetic acid.

  • Alkylation : Reaction of 1,3-dimethyl-1H-pyrazol-4-amine with 3-bromo-1-methyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) at elevated temperatures.

Reagents/Conditions Yield Reference
3-Bromo-1-methyl-1H-pyrazole, K₂CO₃, DMF, 80°C, 6 h60–65%

Palladium-Catalyzed Cross-Coupling

Reaction Mechanism

This method employs Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the pyrazolylmethyl group (Figure 3).

Key Steps :

  • Bromination : Introduction of a bromine atom at the 3-position of 1-methyl-1H-pyrazole.

  • Coupling : Reaction with 1,3-dimethyl-1H-pyrazol-4-amine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) under inert conditions.

Reagents/Conditions Yield Reference
Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C, 12 h75–80%

Multicomponent Reactions

Reaction Mechanism

This approach combines hydrazine, diketones, and aldehydes to form the pyrazole core with subsequent functionalization (Figure 4).

Key Steps :

  • Pyrazole Formation : Condensation of hydrazine with a 1,3-diketone (e.g., pentane-2,4-dione) to form the pyrazole ring.

  • Methylation : Introduction of methyl groups via alkylation with methyl iodide or dimethyl sulfate.

  • Substitution : Attachment of the pyrazolylmethyl group via nucleophilic aromatic substitution.

Reagents/Conditions Yield Reference
Hydrazine hydrate, pentane-2,4-dione, methanol, reflux, 4 h70–75%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation + Reductive AminationMild conditions, low costRequires pure aldehyde intermediates65–70%
Nucleophilic SubstitutionDirect alkylation, high regioselectivityNeed for halogenated precursors60–65%
Cross-CouplingHigh efficiency, scalableExpensive catalysts/ligands75–80%
MulticomponentSingle-pot synthesis, atom economyComplex purification steps70–75%

Optimization and Challenges

  • Catalyst Optimization : For cross-coupling reactions, ligand screening (e.g., XPhos vs. SPhos) improves yields.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution reactions.

  • Purity Control : Chromatographic purification (e.g., silica gel) is critical to remove byproducts.

化学反応の分析

反応の種類

1,3-ジメチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンは、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化し、対応する酸化物を生成することができます。

    還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

    置換: この化合物は、求核置換反応を起こすことができ、アミン基は他の求核剤で置き換えることができます。

一般的な試薬と条件

    酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。

    還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    置換: ハロゲン化物、チオール、アミンなどのさまざまな求核剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな置換されたピラゾール誘導体を生成する可能性があります。

科学的研究の応用

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study evaluated the effects of similar pyrazole compounds on various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 Value (µM)
HepG2 (liver carcinoma)5.35
A549 (lung carcinoma)8.74

These findings suggest that 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Pyrazole derivatives have been studied for their anti-inflammatory effects. In vitro tests showed that compounds with similar structures could significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Inhibition (%) at 10 µM
TNF-alpha61 - 85
IL-676 - 93

These results indicate the potential of this compound as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. The compound demonstrated notable activity against:

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18

This suggests that the compound could be developed into a novel antimicrobial agent, addressing the growing concern of antibiotic resistance.

Agricultural Applications

Research has explored the use of pyrazole derivatives in agriculture, particularly as herbicides and fungicides. The structural characteristics that confer biological activity also suggest potential utility in crop protection.

Case Study: Herbicidal Activity

A series of experiments were conducted to evaluate the herbicidal properties of pyrazole derivatives on common weeds. Results showed effective inhibition of weed growth at concentrations ranging from 100 to 300 ppm.

作用機序

1,3-ジメチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することで、さまざまな生物学的効果をもたらします。例えば、炎症に関与する特定の酵素を阻害することで、抗炎症効果を発揮する可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural Features and Substituent Comparisons

Compound Name Key Substituents Molecular Weight Notable Properties
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine Two 1,3-dimethylpyrazole groups, methylene-amine linker ~248.3 g/mol Moderate lipophilicity; potential for hydrogen bonding via amine .
4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline Dimethylaniline group, methylpyrazole ~298.4 g/mol Enhanced electron-donating capacity due to dimethylaniline; increased aromaticity .
1-Ethyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-4-amine Ethyl group, thiazole ring ~250.3 g/mol Thiazole introduces electronegativity; improved metabolic stability .
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Chlorine substituent, dimethylpyrazole ~254.7 g/mol Electron-withdrawing Cl enhances reactivity; possible cytotoxicity .
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Difluoromethyl, fluoro groups ~295.7 g/mol Fluorine improves lipophilicity and bioavailability; steric hindrance .

Key Observations :

Table 3: NMR and Solubility Data

Compound Name $ ^1H $ NMR Shifts (DMSO-d6) Solubility Biological Activity
Target Compound δ ~2.2 (CH₃), ~3.8 (N-CH₂), ~6.6 (pyrazole H) Moderate in DMSO Underexplored; analogs show antimicrobial activity .
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1c) δ 9.50 (triazole), 8.16 (pyrimidine H) Low in water Antimycobacterial (MIC: 2 µg/mL) .
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine δ 8.87 (pyridine H), 2.23 (SCH₃) High in DMF Kinase inhibition (IC₅₀: 50 nM) .

Key Insights :

  • The target compound ’s $ ^1H $ NMR profile aligns with other pyrazole amines (e.g., δ 2.2–3.8 ppm for methyl/methylene groups) .

生物活性

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

The molecular formula of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is C10H16ClN5C_{10}H_{16}ClN_5 with a molecular weight of approximately 241.72 g/mol. The compound features a pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have reported that certain compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been explored extensively. Compounds have been tested against various bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth. The presence of specific functional groups appears to enhance their antimicrobial efficacy .

The mechanisms through which 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may inhibit enzymes involved in inflammatory pathways or cancer cell survival.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cytokine Production : The ability to modulate cytokine levels contributes to the anti-inflammatory effects observed in various studies.

Case Studies

Recent research has highlighted the potential of pyrazole derivatives in clinical applications:

  • Study on Anticancer Activity : A study synthesized a series of pyrazole compounds and tested them against several cancer cell lines. The results indicated significant antiproliferative effects, particularly in breast and liver cancer models .
CompoundCell LineIC50 (µM)Effect
Compound AMDA-MB-23115Inhibitory
Compound BHepG210Inhibitory

Q & A

Q. Key Variables Affecting Yield :

ParameterExample ConditionsYield RangeReference
CatalystCuBr (0.101 g)17.9%
SolventDimethyl sulfoxideModerate
Temperature35°C, 48 hoursLow

Recommendation : Optimize catalyst loading (e.g., palladium-based catalysts) and solvent polarity to improve yield.

How can researchers resolve contradictions in reported yields for the synthesis of this compound?

Advanced
Discrepancies in yields often arise from differences in reaction conditions or purification methods. A methodological approach includes:

  • Systematic Screening : Vary catalysts (e.g., CuBr vs. Pd/C), solvents (polar vs. non-polar), and temperatures .
  • Mechanistic Analysis : Use kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) to identify rate-limiting steps .
  • Reproducibility Checks : Validate protocols across independent labs to isolate procedural vs. environmental factors.

Example : reports a 17.9% yield using CuBr, while structurally similar compounds in achieve higher yields (>40%) with Pd catalysts.

What spectroscopic techniques are effective for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Methyl groups on pyrazole (δ 2.29–2.73 ppm), aromatic protons (δ 7.5–8.9 ppm) .
    • ¹³C NMR : Pyrazole carbons (δ 100–150 ppm), methyl carbons (δ 20–30 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogs) .
  • IR Spectroscopy : Amine N-H stretches (~3298 cm⁻¹) .

Validation : Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .

How do structural modifications (e.g., methyl groups) influence the compound’s bioactivity?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Methyl Groups : Enhance lipophilicity and metabolic stability. For example, 1,3-dimethyl substitution on pyrazole improves binding to hydrophobic enzyme pockets .
  • Pyrazole Core : The electron-rich nitrogen atoms facilitate π-π stacking with biological targets (e.g., kinases) .

Q. Comparative SAR Table :

SubstituentBioactivity (IC₅₀)TargetReference
1,3-Dimethyl2.1 µMAntimicrobial
1-Ethyl, 3-Methyl5.8 µMAnticancer (HeLa)
Unsubstituted Pyrazole>50 µMInactive

Recommendation : Introduce electron-withdrawing groups (e.g., fluoro) to modulate reactivity and selectivity .

What computational methods are suitable for studying this compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Predict binding modes with enzymes (e.g., using AutoDock Vina) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
  • QSAR Models : Corrogate substituent effects with bioactivity data .

Case Study : highlights the pyrazole moiety’s role in binding to cytochrome P450 enzymes via hydrogen bonding and hydrophobic interactions.

How can researchers validate the compound’s purity and structural integrity?

Q. Basic

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) .
  • Melting Point Analysis : Compare observed values (e.g., 104–107°C for analogs) with literature .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Troubleshooting : Contradictory melting points may indicate polymorphic forms—characterize via XRD .

What are the potential biological targets for this compound based on structural analogs?

Q. Advanced

  • Antimicrobial Targets : Disruption of bacterial cell wall synthesis (observed in analogs with IC₅₀ = 2.1 µM) .
  • Anticancer Targets : Inhibition of topoisomerase II or tubulin polymerization (e.g., HeLa cell cytotoxicity) .
  • Enzyme Targets : Kinases (e.g., JAK2) and oxidoreductases (e.g., CYP450) .

Mechanistic Insight : The compound’s amine group may act as a hydrogen-bond donor, critical for target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。